5,10,15,20-Tetrakis(1-methylpyridinium-4-yl)porphyrin tetraiodide
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Overview
Description
5,10,15,20-(tetra-N-methyl-4-pyridyl)porphyrin tetraiodide is a cationic porphyrin compound known for its unique structural and electronic properties. Porphyrins are macrocyclic tetrapyrrolic species linked by methine bridges, with a central ring that can coordinate to metal ions such as copper, iron, cobalt, and zinc . This particular compound is widely studied for its applications in various fields, including photodynamic therapy, catalysis, and molecular electronics .
Preparation Methods
The synthesis of 5,10,15,20-(tetra-N-methyl-4-pyridyl)porphyrin tetraiodide typically involves the following steps:
Condensation Reaction: The initial step involves the condensation of pyrrole with an aldehyde, usually in the presence of an acid catalyst, to form the porphyrin macrocycle.
Methylation: The porphyrin macrocycle is then methylated using methyl iodide to introduce the N-methyl groups on the pyridyl rings.
Purification: The final product is purified using chromatographic techniques to obtain the desired compound in high purity.
Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction conditions to enhance yield and reduce production costs .
Chemical Reactions Analysis
5,10,15,20-(tetra-N-methyl-4-pyridyl)porphyrin tetraiodide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in substitution reactions, where the iodide ions can be replaced by other anions or functional groups.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions . Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
5,10,15,20-(tetra-N-methyl-4-pyridyl)porphyrin tetraiodide has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which 5,10,15,20-(tetra-N-methyl-4-pyridyl)porphyrin tetraiodide exerts its effects involves several molecular targets and pathways:
Photosensitization: Upon light activation, the compound generates reactive oxygen species, leading to oxidative damage to cellular components.
DNA Binding: It can intercalate into DNA, disrupting its structure and function, which is particularly useful in cancer therapy.
Enzyme Inhibition: The compound can inhibit specific enzymes, such as telomerase, which is involved in cancer cell proliferation.
Comparison with Similar Compounds
5,10,15,20-(tetra-N-methyl-4-pyridyl)porphyrin tetraiodide is unique compared to other similar compounds due to its specific structural and electronic properties. Similar compounds include:
5,10,15,20-tetrakis(4-pyridyl)porphyrin: Lacks the N-methyl groups, resulting in different electronic properties.
5,10,15,20-tetrakis(N-methylpyridinium-3-yl)porphyrin: A positional isomer with similar chemical properties but different biological activities.
5,10,15,20-tetrakis(4-sulfonatophenyl)porphyrin: Contains sulfonate groups, making it more water-soluble and suitable for different applications.
These comparisons highlight the unique features of 5,10,15,20-(tetra-N-methyl-4-pyridyl)porphyrin tetraiodide, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C44H38I4N8 |
---|---|
Molecular Weight |
1186.4 g/mol |
IUPAC Name |
5,10,15,20-tetrakis(1-methylpyridin-1-ium-4-yl)-21,23-dihydroporphyrin;tetraiodide |
InChI |
InChI=1S/C44H37N8.4HI/c1-49-21-13-29(14-22-49)41-33-5-7-35(45-33)42(30-15-23-50(2)24-16-30)37-9-11-39(47-37)44(32-19-27-52(4)28-20-32)40-12-10-38(48-40)43(36-8-6-34(41)46-36)31-17-25-51(3)26-18-31;;;;/h5-28H,1-4H3,(H,45,46,47,48);4*1H/q+3;;;;/p-3 |
InChI Key |
IWUSKFYHLANXSV-UHFFFAOYSA-K |
Canonical SMILES |
C[N+]1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=[N+](C=C7)C)C8=CC=[N+](C=C8)C)C=C4)C9=CC=[N+](C=C9)C)N3.[I-].[I-].[I-].[I-] |
Origin of Product |
United States |
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